molecular formula C83H132N26O24 B12345946 Angiogenin Fragment (108-123)

Angiogenin Fragment (108-123)

Cat. No.: B12345946
M. Wt: 1878.1 g/mol
InChI Key: SLPUTWRGWJPLQC-OHUKJTBKSA-N
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Description

Angiogenin Fragment (108-123) is a peptide derived from the C-terminal segment of angiogenin, a protein known for its role in inducing angiogenesis, the formation of new blood vessels. This fragment, comprising amino acids 108 to 123, has been shown to inhibit the enzymatic and biological activities of angiogenin . It is primarily used in scientific research to study its effects on angiogenesis and related biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiogenin Fragment (108-123) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).

    Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).

Industrial Production Methods: While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified.

Chemical Reactions Analysis

Types of Reactions: Angiogenin Fragment (108-123) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Fmoc-protected amino acid derivatives during SPPS.

Major Products:

    Oxidized peptide: Methionine sulfoxide-containing peptide.

    Reduced peptide: Peptide with free thiol groups.

    Substituted peptide: Peptide analogs with modified amino acid residues.

Scientific Research Applications

Angiogenin Fragment (108-123) has a wide range of applications in scientific research:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of angiogenin in angiogenesis and its inhibition.

    Medicine: Explores potential therapeutic applications in diseases involving abnormal blood vessel formation, such as cancer and diabetic retinopathy.

    Industry: Utilized in the development of angiogenesis inhibitors for therapeutic use.

Mechanism of Action

Angiogenin Fragment (108-123) exerts its effects by inhibiting the enzymatic activity of angiogenin. It binds to angiogenin and prevents it from degrading tRNA, a process essential for angiogenin’s biological activity . This inhibition leads to a decrease in neovascularization, making it a valuable tool for studying angiogenesis and developing anti-angiogenic therapies.

Comparison with Similar Compounds

    Angiogenin (full-length): The parent protein from which the fragment is derived.

    VEGF (Vascular Endothelial Growth Factor): Another protein involved in angiogenesis.

    bFGF (basic Fibroblast Growth Factor): A growth factor that also promotes blood vessel formation.

Uniqueness: Angiogenin Fragment (108-123) is unique in its ability to specifically inhibit the enzymatic activity of angiogenin without affecting other angiogenic factors. This specificity makes it a valuable tool for dissecting the role of angiogenin in various biological processes and for developing targeted anti-angiogenic therapies.

Biological Activity

Angiogenin, a member of the ribonuclease superfamily, plays a crucial role in angiogenesis—the formation of new blood vessels. The fragment Angiogenin (108-123) specifically inhibits the biological and enzymatic activities of the full-length angiogenin protein. This article delves into the biological activity of Angiogenin Fragment (108-123), highlighting its mechanisms, research findings, and potential applications.

Overview of Angiogenin

Angiogenin is a secreted ribonuclease that is widely expressed in vertebrates and is known for its role in stimulating angiogenesis. It interacts with endothelial cells and induces various cellular responses that initiate the process of new blood vessel formation. The structure of angiogenin includes several functional domains essential for its biological activity, including receptor binding motifs and catalytic sites for enzymatic action .

Angiogenin Fragment (108-123) exerts its effects primarily by inhibiting the enzymatic activity of angiogenin. This inhibition occurs through direct binding to angiogenin, preventing it from degrading transfer RNA (tRNA) and thereby reducing its angiogenic activity. The fragment has been shown to have an apparent inhibition constant (KiK_i) value of 278 μM, indicating its potency in inhibiting angiogenin's enzymatic functions .

Inhibition of Neovascularization

One significant finding regarding Angiogenin Fragment (108-123) is its ability to decrease neovascularization. In chick chorioallantoic membrane assays, this fragment has been shown to significantly inhibit blood vessel formation induced by angiogenin, demonstrating its potential as an anti-angiogenic agent .

Effects on Cell Proliferation

Studies indicate that angiogenin can inhibit smooth muscle cell (SMC) proliferation. When human recombinant angiogenin was introduced to SMC cultures, a marked reduction in cell proliferation was observed. This effect was further enhanced when Angiogenin Fragment (108-123) was present, suggesting that this fragment could be utilized to modulate SMC growth in vascular diseases .

Case Studies

  • Cancer Research : In colorectal and pancreatic cancer studies, elevated levels of angiogenin have been linked to increased tumor microvessel density and poor patient survival rates. The use of Angiogenin Fragment (108-123) in these contexts may provide insights into therapeutic strategies aimed at inhibiting tumor growth through anti-angiogenic mechanisms .
  • Neurodegenerative Diseases : Angiogenin has also been implicated in neuroprotective activities. Research suggests that Angiogenin Fragment (108-123) may play a role in protecting motoneurons during neurodegeneration, potentially offering new avenues for treatment strategies in diseases like amyotrophic lateral sclerosis (ALS) .

Comparative Data Table

Property Angiogenin Angiogenin Fragment (108-123)
Molecular Weight ~14 kDa~2 kDa
Inhibition Constant (KiK_i) N/A278 μM
Biological Activity Promotes angiogenesisInhibits angiogenesis
Cell Type Affected Endothelial cellsSmooth muscle cells
Clinical Implications Tumor progressionPotential anti-cancer therapy

Properties

Molecular Formula

C83H132N26O24

Molecular Weight

1878.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

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